molecular formula C20H16ClNO2S B11469894 7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11469894
M. Wt: 369.9 g/mol
InChI Key: YUZRUGSTYTUUET-UHFFFAOYSA-N
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Description

7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a thienopyridine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a chlorophenylmethoxy benzaldehyde with a thienopyridine derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted thienopyridines.

Mechanism of Action

The mechanism of action of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its combination of a chlorophenyl group with a thienopyridine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H16ClNO2S

Molecular Weight

369.9 g/mol

IUPAC Name

7-[3-[(2-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16ClNO2S/c21-17-7-2-1-4-14(17)12-24-15-6-3-5-13(10-15)16-11-19(23)22-18-8-9-25-20(16)18/h1-10,16H,11-12H2,(H,22,23)

InChI Key

YUZRUGSTYTUUET-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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